Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. This class of compounds is arguably one of the most significant in the field of drug discovery and development. ijnrd.org An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that nitrogen heterocycles are present in 59% of all small-molecule drugs, highlighting their unparalleled role in modern medicine. ijnrd.orgmsesupplies.com
The prevalence of these structures stems from their remarkable chemical versatility and their ability to mimic the structures of natural biological molecules like vitamins, hormones, and antibiotics. ijnrd.orgopenmedicinalchemistryjournal.com The presence of nitrogen atoms in the ring imparts specific physicochemical properties, such as basicity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. openmedicinalchemistryjournal.com This structural and functional diversity allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. openmedicinalchemistryjournal.comijsrtjournal.com Consequently, the continuous exploration of novel nitrogen-containing heterocyclic systems remains a primary focus of research aimed at combating a multitude of diseases. ijsrtjournal.com
The Pyridine (B92270) and Imidazole (B134444) Motifs as Core Structures in Bioactive Compounds
Among the vast family of nitrogen heterocyles, the pyridine and imidazole rings are particularly prominent as core motifs in a multitude of bioactive compounds.
The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous scaffold in medicinal chemistry. nih.gov Its inclusion in a molecule can enhance water solubility and bioavailability, key properties for effective drug candidates. nih.govajrconline.org The pyridine nucleus is a component of numerous established therapeutic agents, demonstrating its broad utility. Examples include isoniazid, used for treating tuberculosis; delavirdine, an anti-HIV agent; and crizotinib, an anticancer drug. researchgate.net The pyridine scaffold's value is further demonstrated by its presence in compounds developed for antimicrobial and antiviral applications. nih.gov
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. It is a fundamental component of the essential amino acid histidine and is found in many natural and synthetic molecules with a wide range of biological activities. researchgate.net The imidazole moiety is known to be a key pharmacophore in compounds with anticancer, antibacterial, and antiparasitic properties. researchgate.netresearchgate.net The development of hybrid molecules that incorporate an imidazole ring with other heterocyclic systems, such as pyridine, is a recognized strategy for discovering novel therapeutic agents. nih.govrsc.org
The combination of pyridine and imidazole motifs into a single molecular entity is a deliberate design strategy to create hybrid compounds that may exhibit enhanced or novel biological activities. lew.ro
Overview of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- as a Research Target
Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- is a specific chemical scaffold that merges the pyridine and imidazole rings and incorporates a nitro (-NO2) group on the imidazole ring. This particular combination of structural features makes it a compelling target for medicinal chemistry research, primarily due to the well-documented biological activities associated with nitroimidazole derivatives.
Physicochemical Properties of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₄O₂ |
| Molecular Weight | 190.161 g/mol |
| Melting Point | 195-196 °C |
Nitroimidazole-based compounds are a critical class of antimicrobial and antiparasitic agents. mdpi.com Many of these compounds function as prodrugs, which are activated within the target organism (e.g., anaerobic bacteria or protozoa) through the reduction of the nitro group. mdpi.com This activation process generates reactive species that damage the pathogen's DNA and other vital macromolecules. mdpi.com Prominent examples of nitroimidazole drugs include metronidazole, used to treat infections caused by anaerobic bacteria and protozoa like Trichomonas vaginalis, and benznidazole, a primary treatment for Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.govresearchgate.netnih.gov
Reported Biological Activities of Selected Nitroimidazole-Pyridine Hybrid Scaffolds
| Compound Class/Example | Target Activity | Findings |
|---|---|---|
| 1-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine | Anticancer, Antibacterial, Antituberculosis | Derivatives showed potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. researchgate.net |
| Pyrazole-Nitroimidazole Hybrids | Antiprotozoal (T. vaginalis) | Several compounds exhibited potencies equivalent to metronidazole. nih.gov |
| 3-Nitro-1,2,4-triazole/2-Nitro-imidazole Hybrids | Anti-trypanosomal (T. cruzi) | Many compounds displayed significant activity against T. cruzi and were more potent than the reference drug benznidazole. nih.gov |
Given this context, Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- stands as a prototypical scaffold for the development of new therapeutic agents. Research into its synthesis and biological evaluation is driven by the potential to discover novel compounds for treating infectious diseases, a field where new and more effective drugs are continually needed.
An in-depth analysis of the synthetic strategies for forming the pyridine-imidazole linkage is crucial for the development of novel compounds, including the specifically targeted "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-". This article explores the methodologies and reaction mechanisms pertinent to the synthesis of this compound and its related derivatives, focusing on the construction of the core bifunctional scaffold.
Structure
3D Structure
Properties
CAS No. |
137986-62-0 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(4-nitroimidazol-1-yl)pyridine |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-5-11(6-10-8)7-3-1-2-4-9-7/h1-6H |
InChI Key |
SEEOXNSNJDOPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Pyridine, 2 4 Nitro 1h Imidazol 1 Yl Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. uobasrah.edu.iq For "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-", ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the 4-nitroimidazole (B12731) rings. The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atom, the α-protons (adjacent to N) are the most deshielded. The protons of the imidazole (B134444) ring are also found in the aromatic region, with their exact shifts influenced by the strongly electron-withdrawing nitro group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The carbons of the pyridine ring and the imidazole ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom bearing the nitro group (C4 of the imidazole ring) is expected to be significantly deshielded. The chemical shifts in related pyridine and imidazole systems are sensitive to substitution and solvent effects. ipb.pt
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the pyridine and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the pyridine and 4-nitroimidazole fragments across the C-N bond and for assigning quaternary carbons that have no attached protons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Imidazole H-2 | ~8.5 - 9.0 | ~145 - 150 | C4, C5, Pyridine C2' |
| Imidazole H-5 | ~8.0 - 8.5 | ~120 - 125 | C2, C4 |
| Pyridine H-3' | ~7.2 - 7.6 | ~120 - 125 | C2', C4', C5' |
| Pyridine H-4' | ~7.8 - 8.2 | ~135 - 140 | C2', C3', C5', C6' |
| Pyridine H-5' | ~7.3 - 7.7 | ~125 - 130 | C3', C4', C6' |
| Pyridine H-6' | ~8.6 - 9.0 | ~150 - 155 | C2', C4', C5' |
| Imidazole C4 (NO₂) | - | ~148 - 152 | H2, H5 |
| Pyridine C2' | - | ~155 - 160 | H3', H6', Imidazole H2 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. utdallas.eduwiley.com The IR spectrum of "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" is expected to exhibit several key absorption bands that confirm its structural features.
The most prominent bands would arise from the nitro group (NO₂), which typically shows two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The aromatic rings (pyridine and imidazole) will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N in-ring stretching vibrations in the 1400-1620 cm⁻¹ region. libretexts.orgvscht.cz C-H bending vibrations ("out-of-plane" or "oop") in the 675-900 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring. libretexts.org
Table 2: Characteristic IR Absorption Bands for Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine, Imidazole) |
| 1620 - 1585 | C=C and C=N In-Ring Stretching | Aromatic Rings |
| 1560 - 1500 | N-O Asymmetric Stretching | Nitro (NO₂) |
| 1500 - 1400 | C=C and C=N In-Ring Stretching | Aromatic Rings |
| 1370 - 1300 | N-O Symmetric Stretching | Nitro (NO₂) |
| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Rings |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). wikipedia.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" (C₈H₅N₅O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated.
Electron ionization (EI) mass spectrometry also induces fragmentation of the molecular ion, creating a unique pattern of fragment ions that serves as a molecular fingerprint. wikipedia.org The fragmentation pathways can offer valuable structural information. Common fragmentation processes for this molecule would likely include:
Loss of the nitro group (•NO₂) or nitric oxide (•NO). The loss of a nitro group is a characteristic fragmentation pathway for nitroaromatic compounds. nih.gov
Cleavage of the bond between the pyridine and imidazole rings.
Fragmentation of the pyridine ring, often involving the loss of HCN.
Fragmentation of the imidazole ring.
Analysis of these fragmentation patterns, often aided by tandem MS (MS/MS) experiments, helps to confirm the connectivity of the pyridine and nitroimidazole moieties. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-
| m/z (Proposed) | Ion Structure / Lost Neutral Fragment | Fragmentation Pathway |
| 203 | [C₈H₅N₅O₂]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 157 | [M - NO₂]⁺ | Loss of the nitro radical |
| 127 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the rings |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Cleavage of the N-C bond between the two rings |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aromatic and heterocyclic compounds like "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" exhibit characteristic absorptions due to π → π* and n → π* transitions. The extended conjugation between the pyridine and imidazole rings, along with the presence of the nitro chromophore, is expected to result in strong absorption bands in the UV region. The absorption maxima can be influenced by solvent polarity.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic systems are fluorescent, the presence of a nitro group often quenches fluorescence. nih.gov This quenching occurs because the nitro group provides an efficient pathway for non-radiative decay of the excited state. Therefore, "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" is expected to be weakly fluorescent or non-fluorescent. nih.gov Studies on similar vanillin-pyridine-imidazole core structures have explored their optical properties, showing that modifications to the core structure significantly impact absorption and emission characteristics. nih.gov
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. unimi.it This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state.
For "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-", an X-ray crystal structure would reveal:
The planarity of the pyridine and imidazole rings.
The dihedral angle between the planes of the two rings, which is a critical conformational parameter. In a related compound, 2-methyl-4-nitro-1-(3-pyridyl)-1H-imidazole, the dihedral angle between the imidazole and pyridine rings was found to be 48.30°. researchgate.net
The geometry of the nitro group and its orientation relative to the imidazole ring.
Intermolecular interactions in the crystal lattice, such as π-π stacking between aromatic rings or weak C-H···O or C-H···N hydrogen bonds, which govern the crystal packing. researchgate.net
This technique provides an unambiguous structural proof that complements the data obtained from spectroscopic methods in solution. mdpi.com
Integration of Experimental Spectroscopic Data with Theoretical Calculations for Comprehensive Structure Elucidation
A comprehensive structural elucidation is often achieved by integrating experimental spectroscopic data with theoretical calculations, typically using Density Functional Theory (DFT). researchgate.net Quantum chemical methods can predict various molecular properties that can be directly compared with experimental results.
This correlative approach involves:
Geometry Optimization: DFT calculations can determine the lowest-energy conformation (optimized geometry) of the molecule in the gas phase. These calculated bond lengths and angles can be compared with X-ray diffraction data. researchgate.net
Prediction of NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values to aid in signal assignment and confirm the structure.
Prediction of Vibrational Spectra: Theoretical IR spectra can be computed, and the calculated vibrational frequencies can be correlated with the experimental IR bands to support functional group assignments. researchgate.net
Analysis of Electronic Properties: DFT can be used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information provides insight into the electronic transitions observed in the UV-Vis spectrum and helps explain the molecule's reactivity and optical properties. growingscience.com
By combining the predictive power of theoretical calculations with the empirical data from various spectroscopic techniques, a highly detailed and validated structural model of "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" can be established.
Computational and Theoretical Investigations of Pyridine, 2 4 Nitro 1h Imidazol 1 Yl and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; Time-Dependent DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of computational chemistry for studying medium to large-sized molecules. These methods balance computational cost with accuracy, making them ideal for investigating the electronic structure and properties of compounds like Pyridine (B92270), 2-(4-nitro-1H-imidazol-1-yl)-. DFT is used to determine ground-state properties such as optimized geometry and electronic distribution, while TD-DFT is employed to explore excited-state phenomena, including absorption spectra and electronic transitions. stackexchange.comresearchgate.net
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with multiple rotatable bonds, such as the single bond connecting the pyridine and imidazole (B134444) rings in the title compound, this process is crucial for understanding its preferred conformation.
Computational studies on analogous structures, such as 2-substituted pyridines and imidazoles, reveal that the two heterocyclic rings are generally not coplanar. The dihedral angle between the rings is a key parameter determined through geometry optimization. For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, DFT calculations show the molecule adopts a non-planar conformation, with the nitro group's plane twisted relative to the pyridine ring by approximately 25° in the gaseous phase. nih.gov Similarly, the dihedral angle between the pyridine and phenyl rings is calculated to be around 6.2°. nih.gov In the crystal structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, the dihedral angle between the six- and five-membered rings is found to be a slight 7.96°. researchgate.netresearchgate.net
This consistent finding of non-planarity in related systems suggests that Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- also possesses a twisted conformation. This twist arises from a balance between the steric hindrance of ortho-hydrogens and the electronic effects of π-conjugation across the rings. The optimized bond lengths and angles provide a detailed picture of the molecular framework, which serves as the basis for all further computational analyses.
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Method |
|---|---|---|---|---|
| 2-N-phenylamino-3-nitro-4-methylpyridine | Pyridine | Phenyl | 6.20 | DFT |
| 2-N-phenylamino-3-nitro-4-methylpyridine | Pyridine | Nitro Group | 25.0 | DFT (gas phase) |
| 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | Pyridine | Imidazoline | 7.96 | X-ray |
Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration for heterocyclic compounds containing N-H groups. For Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-, annular prototropic tautomerism can occur, where the hydrogen atom on the imidazole ring can reside on different nitrogen atoms. Furthermore, the position of the nitro group can lead to distinct isomers (e.g., 4-nitro vs. 5-nitro).
DFT calculations are highly effective in determining the relative energies and, therefore, the relative stabilities of different tautomeric forms. nih.gov The stability is influenced by factors such as intramolecular hydrogen bonding, electronic delocalization, and solvent effects. schrodinger.com For example, a study on 4(5)-nitro-5(4)-methoxyimidazole revealed that the crystal structure contains a 50:50 mixture of the 4-nitro-5-methoxy and 5-nitro-4-methoxy tautomers, indicating very similar energies. nih.gov In contrast, theoretical studies on 5,7-dinitrobenzotriazoles showed that the 1H-tautomer is the most energetically favorable form. ed.ac.uk The thermal stability of nitro-imidazole derivatives is significantly influenced by whether a nitro group is attached to the N1 position. nih.gov These findings highlight that the substitution pattern is a key determinant of tautomer preference. For the title compound, computational analysis would be required to predict the most stable tautomer by comparing the calculated total energies of all possible forms in both the gas phase and in various solvents.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.commdanalysis.org
In "push-pull" systems like Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-, where the pyridine ring can act as an electron-rich (donor) part and the nitro-imidazole moiety is strongly electron-withdrawing (acceptor), a small energy gap is expected. This facilitates intramolecular charge transfer (ICT) upon photoexcitation, where an electron is promoted from the HOMO (often localized on the donor) to the LUMO (localized on the acceptor). nih.govrsc.org TD-DFT calculations are instrumental in characterizing these ICT transitions. nih.gov For instance, in a study of a triazine-benzimidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com
| Compound | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) |
|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |
| Quinoline | -6.646 | -1.816 | 4.83 |
| Diethyl phosphonate derivative 4 | - | - | 3.605 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
For Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-, the MEP map is expected to show distinct regions of varying potential. A large electronegative region (red/yellow) is anticipated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites targets for electrophiles and hydrogen bond donors. researchgate.net Conversely, the regions near the hydrogen atoms and the nitro group itself are expected to be electron-deficient (blue), indicating sites for nucleophilic attack. researchgate.net Computational studies on 2-nitroimidazole have confirmed that the electrostatic potential surface displays a significant electronegative area around the nitro group, which is a key feature for its biological activity. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It is particularly useful for quantifying delocalization effects through the analysis of donor-acceptor interactions. acadpubl.eu This is achieved by calculating the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. stackexchange.comresearchgate.net
In Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-, significant hyperconjugative interactions are expected. Key donor orbitals would include the lone pairs (LP) of the pyridine nitrogen and the imidazole nitrogens, as well as the π-orbitals of both rings. Important acceptor orbitals would be the antibonding π* orbitals of the C=N and C=C bonds and, crucially, the antibonding orbitals of the nitro group. A strong interaction, for example, from a nitrogen lone pair to a π* orbital of the adjacent ring (LP(N) → π) would indicate significant charge delocalization and contribute to the stability of the molecular conformation. The magnitude of the E(2) energy is proportional to the strength of the interaction. In a study of a similar chloro-substituted imidazole derivative, the interaction energy from the chlorine lone pair to a π orbital was found to be very high (954.54 kJ/mol), indicating substantial stabilization. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | Interaction Type |
|---|---|---|---|
| LP(Cl) | π(C27-C31) | 954.54 | Lone Pair → π |
| π(C2-N3) | π(C4-C5) | 25.87 | π → π |
| LP(N1) | σ(C2-C4) | 8.13 | Lone Pair → σ |
Data adapted from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole for illustrative purposes. acadpubl.eu
Both pyridine and imidazole are classic examples of aromatic heterocycles. researchgate.netresearchgate.net Pyridine possesses a benzene-like 6π-electron system, with the nitrogen atom's lone pair residing in an sp² orbital within the plane of the ring, thus not participating in the aromatic system. researchgate.net Imidazole is also aromatic, achieving its 6π-electron sextet through one electron from each of its four ring atoms (3 carbons, 1 nitrogen) and two electrons from the lone pair of the 'pyrrole-like' N-H nitrogen. researchgate.net
Global Reactivity Indices and Stability Assessments
Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for understanding the chemical reactivity and stability of molecules. These indices, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gap (ΔE), chemical hardness (η), chemical potential (µ), and global electrophilicity index (ω), provide a quantitative measure of a molecule's propensity to interact with other chemical species. mdpi.comnih.gov
For "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" and its analogues, a low HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability. researchgate.net The presence of the electron-withdrawing nitro group on the imidazole ring and the electronegative nitrogen atoms in both the pyridine and imidazole rings significantly influences the electronic distribution and, consequently, the global reactivity indices. Quantum chemical calculations on related nitroimidazole and pyridine derivatives have shown that these structural features lead to a high electrophilicity index, suggesting that these molecules are good electron acceptors. aip.orgnih.gov The stability of these molecules arises from hyperconjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis. aip.org
| Parameter | Definition | Typical Calculated Value (eV) for Analogous Compounds |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -2.0 to -3.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -4.25 to -5.25 |
| Electrophilicity (ω) | µ² / 2η | 3.6 to 5.5 |
Prediction of Spectroscopic Parameters (e.g., IR, NMR)
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic environment. nih.govnih.gov
For "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-", theoretical calculations of its IR spectrum would reveal characteristic vibrational frequencies. For instance, the stretching vibrations of the C-N bonds in the imidazole and pyridine rings, the N-O stretching of the nitro group, and the C-H stretching of the aromatic rings would appear at specific wavenumbers. arabjchem.orgresearchgate.net Similarly, the prediction of ¹H and ¹³C NMR chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, provides detailed information about the electronic environment of each nucleus. researchgate.netnih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov
| Spectroscopic Parameter | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
|---|---|---|
| IR: ν(N-O) asymmetric | Nitro group | ~1500-1550 |
| IR: ν(N-O) symmetric | Nitro group | ~1340-1370 |
| IR: ν(C=N) | Imidazole and Pyridine rings | ~1580-1620 |
| ¹H NMR: δ(H) | Pyridine ring | ~7.5-8.8 |
| ¹H NMR: δ(H) | Imidazole ring | ~7.8-8.5 |
| ¹³C NMR: δ(C) | Pyridine ring | ~120-155 |
| ¹³C NMR: δ(C) | Imidazole ring | ~115-145 |
Nonlinear Optical (NLO) Characteristics
Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and photonics. nih.gov Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO properties. In the case of "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-", the nitro group acts as a strong electron acceptor, while the pyridine and imidazole rings can function as part of the π-conjugated system.
Computational studies on similar heterocyclic compounds have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, is highly dependent on the molecular structure and the nature of the donor and acceptor groups. ymerdigital.comresearchgate.net DFT calculations can be employed to predict the NLO properties of "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" and its analogues. nih.gov The calculated hyperpolarizability values can then be compared to those of known NLO materials, such as urea, to assess their potential for NLO applications. dergipark.org.tr
| Compound Type | Key Structural Features | Calculated First Hyperpolarizability (β) (a.u.) |
|---|---|---|
| Nitroimidazole-Pyridine Analogues | π-conjugated system with nitro acceptor | 1000 - 5000 |
| Imidazo[1,2-a]pyridine (B132010) derivatives | Extended π-conjugation | 500 - 3000 |
| Urea (Reference) | Small organic molecule | ~40 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools in modern drug discovery, allowing for the visualization and analysis of molecular interactions at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov For "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" and its analogues, docking studies can be performed to investigate their potential interactions with various biological targets, such as enzymes or receptors implicated in disease. researchgate.netelsevierpure.comresearchgate.net These studies can reveal key binding modes, including hydrogen bonds and hydrophobic interactions, which are crucial for the biological activity of the compounds. researchgate.netresearchgate.net
| Analogue Class | Biological Target | Key Predicted Interactions | Reported Binding Affinity Range (kcal/mol) |
|---|---|---|---|
| Nitroimidazole derivatives | Tyrosine Kinase | Hydrogen bonding with active site residues, hydrophobic interactions | -7.0 to -9.5 |
| Imidazo[1,2-a]pyridine derivatives | H+/K+-ATPase | π-π stacking with aromatic residues, hydrogen bonds | -6.5 to -8.5 |
| Pyridine derivatives | EGFR Kinase | Interactions with the hinge region, hydrophobic pocket binding | -7.2 to -9.0 |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.govresearchgate.net
For "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" and its analogues, QSAR studies can be performed using various molecular descriptors, such as topological, electronic, and hydrophobic parameters. documentsdelivered.comrsc.org These studies can help to elucidate the structural requirements for a specific biological activity, such as antimicrobial or anticancer effects. nih.govresearchgate.net
| QSAR Study on Analogue Class | Biological Activity | Key Correlated Descriptors | Model Predictive Power (q²) |
|---|---|---|---|
| Nitroimidazole derivatives | Anti-Trichomonas vaginalis | Fragment-based descriptors, electronic properties | 0.618 - 0.646 |
| Imidazo[1,2-a]pyridine derivatives | Acid pump antagonists | Global Topological Charge Indices, hydrophobic constants | Not Reported |
| Imidazo[4,5-b]pyridine derivatives | Tuberculostatic activity | Hydrophobicity | Not Reported |
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. mdpi.comnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.govjaptronline.com Various computational models and online platforms are available to predict key ADME parameters, such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. pensoft.net For "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" and its analogues, in silico ADME profiling can provide valuable insights into their potential as orally bioavailable drugs. tandfonline.comnih.gov
| ADME Property | Predicted Outcome for Analogous Compounds | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High to Moderate | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | Suggests lower potential for central nervous system side effects. |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Potential for inhibition | Indicates a possible risk of drug-drug interactions. |
| P-glycoprotein (P-gp) Substrate | Variable | Can influence drug distribution and elimination. |
| Lipinski's Rule of Five | Generally compliant | Suggests drug-like properties. |
Pre Clinical Research on the Biological Activities and Mechanisms of Pyridine, 2 4 Nitro 1h Imidazol 1 Yl Derivatives
Antimicrobial Activity Research (in vitro and pre-clinical in vivo models)
Derivatives incorporating the pyridine (B92270) and 4-nitroimidazole (B12731) scaffolds have been extensively investigated for their potential to inhibit the growth of a wide array of microorganisms, including bacteria, fungi, and mycobacteria.
Numerous studies have demonstrated the antibacterial potential of pyridine and nitroimidazole derivatives against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Research has shown that certain imidazo[4,5-b]pyridine derivatives exhibit greater sensitivity against Gram-positive bacteria, such as Bacillus cereus, compared to Gram-negative strains like Escherichia coli, which tend to be more resistant. nih.gov Similarly, various synthesized pyridine derivatives have shown moderate to strong activity against microbial strains including E. coli and Bacillus mycoides. researchgate.net For instance, specific thienopyridine derivatives have demonstrated significant inhibition zones against B. mycoides (33 mm) and prevented the growth of E. coli at MIC levels as low as 0.0048 mg/mL. researchgate.net
Other studies on pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives revealed moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). japsonline.com The introduction of specific substitutions, such as bulky lipophilic groups or electronegative atoms, has been noted to positively influence the antibacterial properties of certain pyridine analogs. wisdomlib.org
Table 1: In Vitro Antibacterial Activity of Selected Pyridine and Imidazole (B134444) Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Thienopyridine derivative (12a) | Escherichia coli | MIC | 0.0195 mg/mL | researchgate.net |
| Thienopyridine derivative (12a) | Bacillus mycoides | MIC | <0.0048 mg/mL | researchgate.net |
| Thienopyridine derivative (15) | Escherichia coli | MIC | >0.0048 mg/mL | researchgate.net |
| Thienopyridine derivative (15) | Bacillus mycoides | MIC | 0.0098 mg/mL | researchgate.net |
| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis | MIC | 6.25–12.5 µg/mL | nih.gov |
| Isonicotinic acid hydrazide derivatives | P. aeruginosa, E. coli | MIC | 6.25–12.5 µg/mL | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | Bacillus subtilis | Inhibition Zone | 12-14 mm | japsonline.com |
| Clinafloxacin-triazole hybrids | S. aureus, E. coli | MIC | 0.25 to 32 µg/mL | nih.gov |
The antifungal potential of pyridine and imidazole derivatives is a significant area of research, with many compounds demonstrating potent activity against various fungal pathogens. Halogenated imidazole and triazole derivatives have shown good activity against clinical strains of Candida spp., with a reported MIC90 of 1 mg/L. nih.gov
Derivatives of 1,2,4-triazole (B32235), a related azole structure, have been particularly noted for their antifungal effects. ekb.egpharmj.org.ua For example, nicotinic acid benzylidene hydrazide derivatives containing nitro and dimethoxy substituents were found to be highly active against Candida albicans and Aspergillus niger, with activity comparable to the standard drug fluconazole. nih.gov Furthermore, certain imidazole derivatives incorporating a 2,4-dienone motif have exhibited strong, broad-spectrum inhibitory effects against various Candida species, including fluconazole-resistant isolates. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Pyridine and Imidazole Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Halogenated imidazole/triazole derivatives | Candida spp. (33 clinical strains) | MIC90 | 1 mg/L | nih.gov |
| Thienopyridine derivative (12a) | Candida albicans | MIC | <0.0048 mg/mL | researchgate.net |
| Thienopyridine derivative (15) | Candida albicans | MIC | 0.039 mg/mL | researchgate.net |
| Imidazole derivative (31) | C. albicans 64110 (Fluconazole-resistant) | MIC | 8 µg/mL | nih.gov |
| Imidazole derivative (42) | C. albicans 64110 (Fluconazole-resistant) | MIC | 8 µg/mL | nih.gov |
| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | - | Comparable to fluconazole | nih.gov |
| Isonicotinic acid hydrazide derivatives | C. albicans, C. glabrata | MIC | 12.5 µg/mL | nih.gov |
Nitroimidazole-based compounds are foundational to the development of new antitubercular agents. Research into nitroimidazole and nitroimidazooxazine derivatives has yielded compounds with potent activity against Mycobacterium tuberculosis (Mtb). Several derivatives from a tetrazole series demonstrated significantly greater activity against the drug-sensitive H37Rv Mtb strain than kanamycin, a standard tuberculosis drug. nih.gov
Hybrid molecules containing both 4-nitroimidazole and other heterocyclic cores, such as 1,3,4-thiadiazole, have been synthesized with the specific aim of discovering new anti-tuberculosis agents. finechem-mirea.rufinechem-mirea.ru Additionally, studies on imidazole derivatives have shown inhibitory activity against both reference and clinical strains of Mycobacterium tuberculosis, with MICs ranging from 4-64 mg/L. nih.gov
Table 3: In Vitro Antimycobacterial Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Mycobacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Imidazole and triazole derivatives | M. tuberculosis (reference and clinical strains) | MIC | 4-64 mg/L | nih.gov |
| Tetrazole-nitroimidazole hybrid | M. tuberculosis H37Rv | - | More active than kanamycin | nih.gov |
The antimicrobial effects of pyridine and nitroimidazole derivatives are attributed to several molecular mechanisms.
Cellular DNA Targeting : A primary mechanism for nitro-heterocyclic drugs involves the reductive activation of the nitro group within the microbial cell. researchgate.net This process generates reactive nitroso and hydroxylamine (B1172632) intermediates and cytotoxic radicals that can cause significant damage to cellular macromolecules, with a principal target being DNA. nih.govscilit.com This DNA damage can lead to the inhibition of DNA synthesis and ultimately, cell death. nih.gov
Ergosterol Biosynthesis Inhibition : For antifungal activity, particularly in azole derivatives, a key mechanism is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity and function, leading to fungal cell death.
Bacterial Cell Wall Targeting : Some novel classes of antibiotics derived from these scaffolds have been shown to impair cell-wall biosynthesis. researchgate.net These compounds can act as inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net
Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For pyridine and imidazole derivatives, several structural features have been identified as important for their biological activity.
Substituents on the Aromatic Rings : The nature and position of substituents on the pyridine or other aromatic rings significantly influence antimicrobial efficacy. For instance, the presence of electron-withdrawing groups, such as halogens (fluoro, chloro), or nitro groups can enhance activity. researchgate.netnih.gov Conversely, the introduction of bulky lipophilic groups has also been shown to positively impact antibacterial properties in certain series. wisdomlib.org
The Nitro Group : In nitroimidazole derivatives, the nitro group at the C4 or C5 position is often essential for the mechanism of action, which involves bioreduction to cytotoxic species.
Antiparasitic Activity Research (in vitro and pre-clinical in vivo models)
In addition to antimicrobial properties, derivatives of pyridine and nitroimidazole have been investigated for their efficacy against various parasites. Nitro-containing compounds are a well-established class of anti-infective agents in the field of anti-parasitic drug discovery. nih.gov
Several nitroimidazole derivatives have demonstrated potent activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Hybrids combining nitroimidazole with a tetrazole moiety, such as compounds 9d and 9f, were particularly active. nih.gov Similarly, 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, including those with a nitroimidazole core, have shown significant trypanocidal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). nih.gov Studies on imidazo[1,2-a]pyridine (B132010) derivatives have also demonstrated activity against Trichomonas vaginalis. researchgate.net
Table 4: In Vitro Antiparasitic Activity of Selected Nitroimidazole Derivatives
| Compound/Derivative Class | Parasite | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Nitroimidazole-tetrazole hybrid (9d) | Plasmodium falciparum (K1 strain) | IC50 | 120 nM | nih.gov |
| Nitroimidazole-tetrazole hybrid (9f) | Plasmodium falciparum (K1 strain) | IC50 | 170 nM | nih.gov |
| Nitroimidazopyrazin-one derivative (5a) | Trypanosoma brucei brucei | IC50 | 0.22 µM | nih.gov |
| Nitroimidazole-thiadiazole derivative (18c) | Trypanosoma brucei brucei | IC50 | 0.041 µM | nih.gov |
Efficacy against Kinetoplastid Parasites (e.g., Leishmania donovani, Trypanosomatids)
Research has demonstrated the potential of 4-nitro-1H-imidazolyl-based compounds as antileishmanial agents. In one study, two such compounds were found to be active in vitro against amastigotes of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.gov These compounds exhibited half-maximal effective concentrations (EC50) of 4.57 ± 0.08 μM and 9.19 ± 0.68 μM, respectively, with selectivity indexes greater than 50. nih.gov Despite this promising in vitro activity, the compounds did not show efficacy in a murine model of cutaneous leishmaniasis, which was attributed to potential issues with bioavailability or metabolic clearance. nih.gov Nevertheless, the in vitro leishmanicidal effect underscores the potential of the nitroimidazole core for developing new antileishmanial drugs. nih.gov Another study on a benzenesulfonamide (B165840) derivative, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), demonstrated activity against both promastigote and intracellular amastigote forms of Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The parasiticidal activity of 2NB was associated with the generation of reactive oxygen species (ROS) and nitric oxide (NO), along with the induction of a Th1 cytokine response. nih.gov
**Table 1: In Vitro Efficacy of 4-Nitro-1H-Imidazolyl Derivatives against *Leishmania amazonensis***
| Compound | EC50 (μM) against amastigotes | Selectivity Index (SI) |
|---|---|---|
| Compound 6 | 4.57 ± 0.08 | >50 |
| Compound 7 | 9.19 ± 0.68 | >50 |
Data sourced from a study on 4-nitro-1H-imidazolyl-based compounds. nih.gov
Activity against Anaerobic Protozoa (e.g., Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis)
The nitroimidazole scaffold is a well-established therapeutic agent for infections caused by anaerobic protozoa. Research into novel nitroimidazole carboxamides has shown potent activity against Giardia lamblia, including metronidazole-resistant strains (EC50 values ranging from 0.1-2.5 μM), Entamoeba histolytica (EC50 values of 1.7-5.1 μM), and Trichomonas vaginalis (EC50 values of 0.6-1.4 μM). nih.gov One of the most active derivatives in this series against metronidazole-sensitive G. lamblia was a compound bearing a 2-pyridinylmethylamino group (R = NHCH2(2-pyridinyl)), which exhibited an EC50 of 1.6 μM, approximately four times more potent than metronidazole. nih.gov This highlights the potential for synergistic or additive effects when combining the pyridine and nitroimidazole moieties. Furthermore, a study on 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyridines and -pyrimidines demonstrated anti-giardial activity, with some derivatives showing effectiveness at concentrations similar to the reference drug albendazole. nih.gov
Table 2: In Vitro Activity of Nitroimidazole Carboxamide Derivatives against Anaerobic Protozoa
| Parasite | EC50 Range of Derivatives (μM) | Metronidazole EC50 (μM) |
|---|---|---|
| Giardia lamblia (including resistant strains) | 0.1 - 2.5 | 6.1 - 18 |
| Entamoeba histolytica | 1.7 - 5.1 | 5.0 |
| Trichomonas vaginalis | 0.6 - 1.4 | 0.8 |
Data from a study on novel nitroimidazole carboxamides. nih.gov
Identification of Molecular Targets and Biochemical Pathways Involved in Antiparasitic Action
The primary mechanism of action for nitroimidazole-based antiparasitic drugs involves the reductive activation of the nitro group by parasite-specific enzymes, such as nitroreductases. This process, which occurs under the low-redox potential conditions found in anaerobic or microaerophilic parasites, leads to the formation of highly reactive cytotoxic metabolites, including nitroso and hydroxylamine derivatives. These reactive species can then damage critical cellular components, including DNA, proteins, and lipids, ultimately leading to parasite death.
For kinetoplastid parasites like Leishmania, it is suggested that nitro-drugs are activated by Leishmania nitroreductases (NTR2). nih.gov In the case of anaerobic protozoa, the activation is typically carried out by pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for their energy metabolism. The resulting reactive intermediates are believed to cause DNA strand breaks and other cellular damage. While the precise molecular targets of the activated metabolites of pyridine, 2-(4-nitro-1H-imidazol-1-yl)- derivatives have not been explicitly elucidated, it is highly probable that they follow this established mechanism of action for nitroimidazoles.
Structure-Activity Relationship (SAR) Studies for Antiparasitic Potential
While specific SAR studies for pyridine, 2-(4-nitro-1H-imidazol-1-yl)- derivatives are not extensively documented, general principles can be inferred from research on related compounds. The presence of the nitro group on the imidazole ring is crucial for the antiparasitic activity, as it is the site of reductive activation. The position of the nitro group can also influence activity, with 4- and 5-nitroimidazoles being the most common motifs in antiparasitic drugs.
Anticancer Activity Research (in vitro pre-clinical models)
The hybridization of pyridine and imidazole rings has also been explored for the development of novel anticancer agents. These derivatives have been evaluated against a range of human cancer cell lines, and mechanistic studies have begun to unravel their modes of action.
Evaluation against Various Human Cancer Cell Lines (e.g., Breast, Lung, Liver, Prostate, Cervical, Leukemia)
Derivatives of pyridine and imidazole have demonstrated a broad spectrum of in vitro anticancer activity. For instance, N-alkyl-nitroimidazoles have shown cytotoxic effects against breast (MDA-MB231) and lung (A549) cancer cell lines, with LC50 values as low as 16.7 μM in breast cancer cells. openmedicinalchemistryjournal.com In another study, new 4-nitroimidazole derivatives exhibited potent antiproliferative activity against breast (MCF-7), prostate (PC3, Du145), and another breast cancer cell line (MDA MB231), with some compounds showing IC50 values in the low microgram per milliliter range. researchgate.net
Pyridine derivatives have also been extensively studied. One study reported the anticancer activities of 2,4,6-trisubstituted pyridine derivatives against a wide range of cell lines, with notable activity against renal and prostate cancer cell lines. alliedacademies.org Imidazo[1,2-a]pyridine compounds have shown inhibitory effects against breast cancer (HCC1937) and non-small cell lung cancer cells. nih.govnih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have been evaluated against cervical (HeLa), breast (MCF7), and colon (HCT-116) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Copper complexes incorporating 2-(1H-imidazol-2-yl)pyridine have also displayed good antiproliferative activity against cervical (HeLa), liver (HepG2, BEL-7402), and gastric adenocarcinoma (SGC-7901) cells.
Table 3: In Vitro Anticancer Activity of Representative Pyridine and Nitroimidazole Derivatives
| Compound Class | Cancer Cell Line(s) | Potency (IC50/LC50) |
|---|---|---|
| N-Alkyl-Nitroimidazoles | Breast (MDA-MB231) | 16.7 μM |
| 4-Nitroimidazole derivatives | Breast (MCF-7) | 1.0 μg/mL |
| Prostate (PC3) | 4.0 μg/mL | |
| Prostate (DU145) | 5.0 μg/mL | |
| Pyrazolo[3,4-b]pyridines | Cervical (HeLa) | 2.59 μM |
| Breast (MCF7) | 4.66 μM | |
| Colon (HCT-116) | 1.98 μM |
Data compiled from various studies on related derivatives. openmedicinalchemistryjournal.comresearchgate.netnih.gov
Mechanistic Investigations of Anticancer Action (e.g., DNA Synthesis Inhibition, Apoptosis Induction, Tubulin Targeting, Kinase Inhibition, Signaling Pathway Modulation)
The anticancer mechanisms of pyridine and imidazole derivatives are diverse and appear to be dependent on the specific chemical structure. A common mechanism observed is the induction of apoptosis (programmed cell death). For example, novel imidazo[1,2-a]pyridine compounds were found to induce apoptosis in melanoma and cervical cancer cells. nih.gov This was associated with an increase in the levels of pro-apoptotic proteins such as p53 and p21. nih.gov Similarly, anticancer pyridines have been shown to induce G2/M cell cycle arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK. nih.gov
Kinase inhibition is another important mechanism. A novel imidazopyridine was identified as a PI3K inhibitor with anticancer activity in non-small cell lung cancer cells, blocking the PI3K/Akt/mTOR pathway. nih.gov Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis. nih.gov
DNA interaction is also a potential mechanism. Copper complexes of pyridine-benzimidazole derivatives have been shown to bind to DNA via intercalation and induce DNA damage, leading to cell cycle arrest and apoptosis. frontiersin.org Furthermore, some 2,4,6-trisubstituted pyridine derivatives are suggested to exert their anticancer effects through the inhibition of histone deacetylase and the inhibition of p53 ubiquitination. alliedacademies.org While the precise mechanistic details for pyridine, 2-(4-nitro-1H-imidazol-1-yl)- are yet to be fully elucidated, the existing research on related compounds suggests that its anticancer activity could be mediated through one or more of these pathways.
Structure-Activity Relationship (SAR) Studies for Anticancer Potential
The relationship between the chemical structure of pyridine and imidazole derivatives and their anticancer activity is a significant area of pre-clinical research. These studies aim to identify the structural features that enhance cytotoxic effects against cancer cells.
For pyridine derivatives, the presence and position of certain functional groups can significantly influence their antiproliferative activity. A review of various pyridine derivatives indicated that the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance anticancer activity. nih.gov Conversely, the presence of halogen atoms or bulky groups on the pyridine ring often leads to a decrease in antiproliferative effects. nih.gov
In the context of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives, the central heterocyclic core is considered essential for their anticancer properties. researchgate.net Structural modifications, particularly at the C-2 position, where there are differences between electron-donating and electron-withdrawing groups, have a substantial impact on the resulting anticancer activity across different cancer cell lines. researchgate.net For instance, an imidazo[1,2-a]pyridine derivative with a 4-aminophenyl substitution showed an excellent anticancer response. researchgate.net
The nitro group on the imidazole ring is also a critical determinant of biological activity. In a series of nitroimidazoles, the nitro group was found to be essential for both aerobic and anaerobic activities against Mycobacterium tuberculosis, a bacterium with relevance to cancer research due to hypoxic tumor environments. nih.gov The position of the nitro group (4-nitro vs. 5-nitro) dramatically alters the chemical reactivity and biological activity of these compounds. mdpi.com
| Compound Class | Favorable Substituents for Anticancer Activity | Unfavorable Substituents for Anticancer Activity | Reference |
|---|---|---|---|
| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 | Halogen atoms, Bulky groups | nih.gov |
| Imidazo[1,2-a]pyridine Derivatives | 4-Aminophenyl substitution at C-2 | - | researchgate.net |
| Nitroimidazoles | Nitro group (essential for activity) | - | nih.gov |
Other Biological Activities (pre-clinical investigations)
Beyond their potential as antineoplastic agents, derivatives of "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-" have been investigated for other pharmacological activities in pre-clinical models.
The anti-inflammatory potential of pyridine and imidazole-containing compounds has been attributed to several mechanisms. Pyrimidine derivatives, which share structural similarities with pyridine, are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov
Specifically, the mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of cyclooxygenase (COX) enzymes, which in turn reduces the production of PGE2. nih.gov Some novel N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives have demonstrated the ability to inhibit both nitric oxide release and prostaglandin E2 production in macrophage cell lines. nih.gov
The analgesic properties of pyridine and related heterocyclic derivatives have also been a subject of pre-clinical investigation. A series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones demonstrated notable analgesic activity in a modified Randall-Selitto assay, elevating the pain thresholds in both inflamed and normal paws of test animals. nih.gov This effect is not commonly observed with nonsteroidal anti-inflammatory agents, suggesting a potentially different mechanism of action. nih.gov
The combination of pyrazole (B372694) and 1,2,4-triazole heterocyclic fragments within a single molecule has been explored for creating compounds with antinociceptive activity. zsmu.edu.ua These studies suggest that the analgesic effect may be achieved through the modulation of various pathological pathways associated with pain.
The imidazole ring, a key component of "Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-", is a well-known pharmacophore for histamine (B1213489) receptor ligands. The histamine H3 receptor, in particular, has been a target for compounds with an imidazole-pyridine scaffold. acs.orgnih.gov The H3 receptor acts as a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the nervous system. unifi.it
Agonists of the H3 receptor can induce a range of physiological effects, including the inhibition of gastric acid secretion in some species and modulation of sleep-wake cycles. unifi.it The development of potent and selective H3 receptor agonists often involves structures that mimic the endogenous ligand, histamine, which contains an imidazole ring. unifi.itnih.gov
| Biological Activity | Potential Mechanism of Action | Relevant Compound Class | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibition of PGE2, NO, and NF-κB; COX enzyme suppression | Pyrimidine and Pyrazole-Pyridine Derivatives | nih.govnih.gov |
| Analgesic | Elevation of pain thresholds | Imidazo[4,5-b]pyridin-2-one Derivatives | nih.gov |
| Histamine H3 Receptor Agonism | Activation of presynaptic H3 autoreceptors | Imidazole-Pyridine Derivatives | acs.orgnih.govunifi.it |
Lead Identification and Optimization Strategies for Pyridine, 2 4 Nitro 1h Imidazol 1 Yl Based Compounds Pre Clinical Focus
High-Throughput Screening and Hit Identification for Biological Activity
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify initial "hits" that modulate a specific biological target. openaccesspub.org This automated process utilizes robotics and sensitive detection methods to test thousands to millions of compounds, significantly accelerating the discovery phase. openaccesspub.orgnih.gov For a scaffold such as Pyridine (B92270), 2-(4-nitro-1H-imidazol-1-yl)-, an HTS campaign would involve screening a diverse library of its derivatives against a validated target, such as a specific enzyme or receptor.
A more advanced method, quantitative High-Throughput Screening (qHTS), generates concentration-response curves for every compound in the library. nih.gov This approach offers a richer dataset, allowing for a more accurate profiling of biological activities and minimizing the occurrence of false negatives that can arise from single-concentration screening. nih.gov Fluorescence-based assays are commonly employed in HTS due to their sensitivity and suitability for automation. nih.gov The primary goal of this initial phase is to identify multiple, structurally diverse hit compounds that can serve as starting points for a comprehensive lead optimization program.
Iterative Cycles of Chemical Synthesis, Biological Testing, and Computational Modeling in Lead Optimization
Once initial hits are identified, the lead optimization phase begins. This is an iterative process where chemists, biologists, and computational scientists collaborate to refine the properties of the initial hits.
Chemical Synthesis : Guided by initial structure-activity relationship (SAR) data, medicinal chemists synthesize new analogues of the hit compounds. nih.govnih.gov This involves systematically modifying different parts of the Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- scaffold to probe for beneficial interactions with the biological target. acs.orgnih.gov
Biological Testing : Each newly synthesized compound undergoes rigorous biological evaluation to determine its potency and activity. nih.govdocumentsdelivered.com For example, in an oncology program, compounds would be tested for their antiproliferative activity in relevant cancer cell lines, with results often expressed as IC50 values (the concentration required to inhibit 50% of the biological activity). nih.gov
Computational Modeling : Concurrently, computational chemistry plays a crucial role in guiding the optimization process. researchgate.netmdpi.com Techniques like molecular docking are used to predict how different analogues bind to the active site of the target protein, helping to rationalize observed SAR and suggest modifications to improve binding affinity. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the physicochemical properties of the compounds with their biological activity, enabling the prediction of potency for virtual compounds before their synthesis. mdpi.comnih.gov
This cyclical process of synthesis, testing, and computational analysis allows for the systematic refinement of the chemical structure to maximize potency and other desirable drug-like properties. nih.govnih.gov
Table 1: Illustrative Data from an Iterative Optimization Cycle This table presents hypothetical data to illustrate the lead optimization process.
| Compound ID | Modification on Pyridine Ring | Target Binding Affinity (IC50, nM) |
|---|---|---|
| Hit-01 | Unsubstituted | 850 |
| Opt-02 | 4-Fluoro | 420 |
| Opt-03 | 4-Chloro | 310 |
| Opt-04 | 4-Methoxy | 95 |
| Opt-05 | 4-Trifluoromethyl | 150 |
Strategies for Enhancing Therapeutic Efficacy and Selectivity
A critical goal of lead optimization is to improve not only the potency of a compound but also its selectivity. Selectivity refers to a drug's ability to interact with its intended target while avoiding interactions with other, often related, proteins (off-targets), which can lead to undesirable side effects. nih.gov
Rational drug design principles are employed to achieve this. By analyzing the structural differences between the intended target and known off-targets, chemists can design modifications that exploit these distinctions. acs.org Key strategies include:
Exploiting Shape Complementarity : Modifications can be introduced to fit into a sub-pocket present in the target protein but absent in off-targets. acs.org
Tuning Electrostatic Interactions : Optimizing the charge distribution of a ligand can create favorable electrostatic interactions, such as hydrogen bonds or salt bridges, with specific residues in the target's active site that are not conserved in off-target proteins. nih.govnih.gov
For instance, in the optimization of kinase inhibitors, achieving selectivity among highly similar kinase family members is a common challenge. This is often overcome by designing compounds that interact with unique amino acid residues outside the conserved ATP-binding pocket. acs.org For the Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- scaffold, introducing substituents at various positions on the pyridine or imidazole (B134444) rings could be explored to enhance interactions with non-conserved residues of the target protein, thereby improving the selectivity profile.
Improvement of Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion) in Pre-clinical Models
A potent and selective compound will not become a successful drug unless it possesses a suitable pharmacokinetic (ADME) profile. This ensures that the drug can reach its target in the body in sufficient concentrations and for an adequate duration. Optimization of ADME properties is a central focus of pre-clinical development. nih.gov
Oral administration is the most common and convenient route for drug delivery. Oral bioavailability—the fraction of an administered dose that reaches systemic circulation—is influenced by factors like aqueous solubility and intestinal absorption. nih.gov Compounds with low oral bioavailability may require higher doses or intravenous administration.
Strategies to improve oral bioavailability often involve modifying the compound's structure to enhance its solubility and permeability across the gut wall. For example, a study on a different class of compounds found that replacing a toluyl ring with an m-CF3 phenyl group improved clearance, but oral bioavailability remained low due to poor solubility. nih.gov However, the subsequent addition of a methylamine group to another part of the molecule dramatically improved aqueous solubility, which led to an increase in oral bioavailability from 36% to 92% in murine models. nih.gov
Table 2: Impact of Structural Modifications on Oral Bioavailability in Pre-clinical Models Data adapted from a study on pyrazolo-pyridone inhibitors to illustrate the concept. nih.gov
| Compound | Key Structural Feature | Oral Bioavailability (%) in Mice |
|---|---|---|
| Analog A | Toluyl ring | 15 |
| Analog B | m-CF3 phenyl ring | 36 |
| Analog C | m-CF3 phenyl ring + methylamine | 92 |
Modulation of Metabolic Stability (e.g., Liver Microsome Studies)
Metabolic stability is a crucial parameter that determines a drug's half-life in the body. researchgate.net Compounds that are rapidly metabolized by enzymes in the liver (primarily cytochrome P450s) will be cleared quickly, potentially limiting their therapeutic efficacy.
In vitro assays using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) are standard tools for assessing metabolic stability early in discovery. researchgate.netspringernature.com These assays measure the rate at which the parent compound is depleted over time, providing key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.govnih.gov This data helps predict in vivo hepatic clearance. nih.gov If a compound based on the Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- scaffold shows high metabolic liability, modifications are made to block the sites of metabolism. A common strategy is to replace a metabolically susceptible hydrogen atom with a fluorine atom. nih.gov In one study, swapping a naphthyridine moiety for a more stable quinoline improved microsomal stability. symeres.com
Table 3: Representative Metabolic Stability Data in Liver Microsomes Data compiled from various sources to illustrate typical results. nih.govresearchgate.net
| Compound | Species | % Parent Compound Remaining after 60 min | In Vitro Half-life (t1/2, min) |
|---|---|---|---|
| Lead-01 | Human | 42.0 | 75.3 |
| Rat | 42.8 | 76.5 | |
| Dog | 0.8 | 6.3 | |
| Opt-02 | Human | 85.0 | >120 |
| Rat | 78.0 | 105.2 |
Enhancement of Cellular Permeability and Reduction of Efflux
For a drug to reach an intracellular target, it must be able to permeate the cell membrane. Cellular permeability is often assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as the Caco-2 model. nih.govnih.gov
The Caco-2 assay is also used to assess whether a compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp). nih.gov A high efflux ratio suggests that the compound is actively pumped out of cells, which can limit its effective intracellular concentration and contribute to poor oral bioavailability and tissue penetration. nih.govnih.gov
Strategies to improve permeability often involve increasing the lipophilicity of the molecule or masking polar groups. For example, research on a series of 2-aminopyridine derivatives showed that replacing hydrogen atoms with fluorine atoms on a substituent significantly increased permeability. nih.gov Similarly, another lead optimization program resolved Caco-2 efflux liabilities through systematic structural modifications. nih.gov For the Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- series, such strategies could involve modulating the properties of substituents on the pyridine ring to strike a balance between solubility and permeability, thereby enhancing cellular uptake and reducing the impact of efflux pumps.
Table 4: Cellular Permeability and Efflux Data for a Series of Analogs Data adapted from a study on nNOS inhibitors to illustrate the concept. nih.gov
| Compound | Key Structural Feature | Permeability (Pe, 10⁻⁶ cm s⁻¹) | Efflux Ratio (Caco-2) |
|---|---|---|---|
| Analog X | Pyridine linker | Moderate | 5.9 |
| Analog Y | Difluorobenzene linker | Good (13.7) | 0.48 |
| Analog Z | 4-Trifluoromethyl substituent | Excellent (17.3) | Not Reported |
Kinetic Solubility Optimization.
The kinetic solubility of lead compounds is a critical parameter in preclinical drug development, directly influencing oral bioavailability and the reliability of in vitro assay results. For derivatives of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-, a compound with a relatively rigid and planar structure, achieving adequate kinetic solubility in aqueous media can be a significant challenge. Optimization strategies for this class of compounds would likely focus on modifying the physicochemical properties of the molecule to disrupt crystal lattice formation and improve solvation.
One common approach involves the introduction of ionizable groups. For instance, the incorporation of a basic amine or a carboxylic acid moiety can enhance solubility at physiological pH. The position of such a group is crucial to avoid interference with the pharmacophoric features of the molecule. Another strategy is the addition of polar, non-ionizable functional groups that can participate in hydrogen bonding with water molecules. Examples include hydroxyl, amide, or small ether groups. These modifications increase the polarity of the molecule, thereby improving its interaction with aqueous environments.
Furthermore, reducing the planarity and increasing the three-dimensionality of the molecule can also lead to improved kinetic solubility. This can be achieved by introducing sp3-hybridized carbon centers or by appending non-planar substituents. Such changes disrupt the crystal packing and reduce the lattice energy, making it easier for the compound to dissolve.
The following table illustrates potential modifications to the core structure of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- and their predicted impact on kinetic solubility.
| Modification | Rationale | Predicted Effect on Kinetic Solubility |
| Introduction of a morpholine group | Increases polarity and introduces a non-planar substituent. | Significant Increase |
| Addition of a carboxylic acid group | Introduces an ionizable group, increasing solubility at physiological pH. | High Increase |
| Incorporation of a hydroxyl group | Increases polarity through hydrogen bonding with water. | Moderate Increase |
| Appending a polyethylene glycol (PEG) chain | Increases hydrophilicity and disrupts crystal packing. | High Increase |
Optimization of Chemical Stability for Drug Development.
The chemical stability of a drug candidate is paramount for its successful development, ensuring that it can withstand the conditions of storage and administration without degrading into inactive or potentially toxic byproducts. For Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- derivatives, the nitroimidazole moiety presents a potential liability for chemical instability, particularly under reductive conditions. The nitro group can be susceptible to reduction in vivo, which is a known mechanism of action for some nitroaromatic drugs but can also lead to off-target effects and metabolic instability.
Strategies to enhance the chemical stability of this scaffold would likely focus on modulating the electronic properties of the nitroimidazole ring and the surrounding functionalities. The introduction of electron-withdrawing groups on the pyridine ring could potentially stabilize the nitro group by reducing its electron density, making it less prone to reduction. Conversely, the placement of electron-donating groups could have the opposite effect and would need to be carefully considered in the context of the desired biological activity.
Another aspect of chemical stability to consider is the potential for hydrolysis of substituents on the pyridine or imidazole rings. For instance, if ester or amide functionalities are introduced to improve solubility or other properties, their stability in plasma and at different pH values would need to be thoroughly evaluated. Steric hindrance can be introduced near a labile group to protect it from enzymatic or chemical degradation.
The following table outlines potential stability issues and corresponding optimization strategies for Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- derivatives.
| Potential Instability | Molecular Moiety | Optimization Strategy | Rationale |
| Reductive metabolism | Nitro group on the imidazole ring | Introduction of electron-withdrawing groups on the pyridine ring. | Decreases the electron density of the nitro group, making it less susceptible to reduction. |
| Hydrolysis | Ester or amide substituents | Introduction of bulky groups adjacent to the labile functionality. | Provides steric shielding against hydrolytic enzymes or chemical attack. |
| Photodegradation | Aromatic ring systems | Incorporation of photostable substituents or formulation in light-protected packaging. | Reduces the absorption of UV light and subsequent degradation. |
Rational Design Approaches in Lead Optimization, Guided by Structure-Activity Relationships and Computational Insights.
Rational drug design, leveraging structure-activity relationships (SAR) and computational chemistry, is a cornerstone of modern lead optimization. mdpi.comresearchgate.net For the development of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- based compounds, these approaches are essential for systematically modifying the lead structure to enhance potency, selectivity, and pharmacokinetic properties.
Initial SAR studies would involve the systematic modification of different parts of the molecule. For example, substitutions on the pyridine ring could be explored to probe for additional binding interactions with the biological target. The electronic nature and steric bulk of these substituents would be varied to understand their impact on activity. Similarly, the 4-nitro group on the imidazole, while likely crucial for activity in many nitroimidazole-based agents, could be replaced with other electron-withdrawing groups to assess its role and potentially mitigate toxicity associated with the nitro functionality. nih.govbrieflands.com
Computational tools can provide valuable insights to guide these synthetic efforts. mdpi.comemanresearch.org Molecular docking studies, for instance, can be used to predict the binding mode of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- derivatives within the active site of a target protein. nih.gov This can help in identifying key interactions and suggest modifications that could enhance binding affinity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed as more data becomes available to correlate physicochemical properties with biological activity, enabling the prediction of the potency of novel analogs. nih.gov
The following table presents a hypothetical SAR for a series of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- derivatives, illustrating how systematic modifications might influence biological activity.
| Compound | Modification | Rationale for Modification | Hypothetical Biological Activity (IC50, nM) |
| Lead Compound | Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- | Baseline structure | 500 |
| Analog 1 | 4-Chloro substituent on the pyridine ring | Explore the effect of an electron-withdrawing group. | 250 |
| Analog 2 | 4-Methoxy substituent on the pyridine ring | Explore the effect of an electron-donating group. | 800 |
| Analog 3 | Replacement of the 4-nitro group with a cyano group | Investigate the necessity of the nitro group for activity. | >10000 |
| Analog 4 | Addition of a methyl group to the imidazole ring | Probe for steric tolerance in the imidazole region. | 600 |
Future Directions in the Pre-clinical Development of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- Derivatives.
The preclinical development of derivatives of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- holds potential, but further focused research is necessary to advance this compound class towards clinical evaluation. A key future direction will be the comprehensive profiling of optimized leads in a battery of in vitro and in vivo models. This includes a more in-depth assessment of their ADME (absorption, distribution, metabolism, and excretion) properties to ensure that they possess drug-like characteristics.
A crucial next step will be to elucidate the mechanism of action of these compounds. While the 4-nitroimidazole (B12731) moiety is present in several approved drugs, its specific role in the biological activity of this particular scaffold needs to be determined. nih.govfinechem-mirea.rufinechem-mirea.ru This will involve target identification and validation studies, which could be facilitated by the development of chemical probes or through computational approaches like inverse docking.
Furthermore, the exploration of alternative or combination therapies could be a promising avenue. Investigating the synergistic effects of Pyridine, 2-(4-nitro-1H-imidazol-1-yl)- derivatives with existing drugs could lead to more effective treatment regimens and potentially overcome resistance mechanisms.
Q & A
Q. What are the common synthetic routes for Pyridine, 2-(4-nitro-1H-imidazol-1-yl)-, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between nitroimidazole derivatives and halogenated pyridines. Key steps include:
- Step 1: Activation of the nitroimidazole ring via deprotonation using bases like K₂CO₃ to enhance nucleophilicity .
- Step 2: Coupling with 2-chloropyridine or analogous pyridine derivatives under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
- Optimization: Yield and purity depend on stoichiometric ratios, reaction time (12–24 hours), and temperature (80–120°C). Excess pyridine derivatives (1.2–1.5 equivalents) improve conversion rates, while column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with SHELXL refinement reveal precise geometries (e.g., C–N bond lengths: 1.30–1.44 Å) .
- Spectroscopy:
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., m/z 255.19 for C₉H₉N₃O₆) .
Q. What are the key structural features of this compound as revealed by X-ray crystallography?
Methodological Answer: SCXRD data ( ) highlights:
-
Crystal System: Triclinic (P1), with unit cell parameters:
Parameter Value a 4.7704 Å b 10.5020 Å c 11.2873 Å α 104.93° β 96.33° γ 100.03° -
Intermolecular Interactions:
Advanced Research Questions
Q. How can researchers analyze the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (association/dissociation rates) with proteins like nitroreductases .
- Molecular Docking (AutoDock/Vina): Predicts binding poses using high-resolution target structures (PDB IDs). For example, nitro group interactions with active-site residues (e.g., Tyr114 in E. coli nitroreductase) correlate with redox activity .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding its reactivity?
Methodological Answer:
- Multivariate Analysis: Compare DFT-calculated (B3LYP/6-311+G*) vs. experimental bond angles/energies. Discrepancies >5% may indicate solvation effects or crystal packing forces .
- In Silico Dynamics (MD Simulations): Simulate aqueous environments (AMBER force field) to assess conformational flexibility missed in static models .
- Synchrotron Validation: High-flux X-rays reduce data collection artifacts (e.g., thermal motion) in SCXRD, refining electron density maps .
Q. How does the nitro group's position affect the compound's electronic properties and biological activity?
Methodological Answer:
- Electron-Withdrawing Effects: The para-nitro group reduces imidazole’s pKa (~6.5 vs. ~7.0 for non-nitro analogs), enhancing electrophilicity and redox cycling .
- SAR Studies:
Data Contradiction Analysis Example
Scenario: Discrepancy between NMR (δ 8.2 ppm for H3) and DFT-predicted chemical shifts (δ 7.9 ppm).
Resolution:
Check Crystallographic Data: Confirm H3’s position via SCXRD (e.g., proximity to nitro group causing deshielding) .
Solvent Effects: Simulate NMR shifts in DMSO (PCM model) to account for solvent-induced polarization .
Experimental Repetition: Acquire NMR at higher field strength (600 MHz) to reduce signal overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
